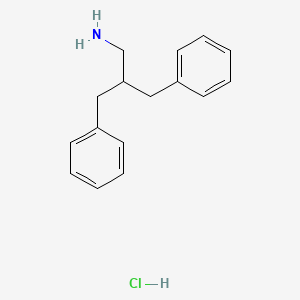

(3-Amino-2-benzylpropyl)benzene hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

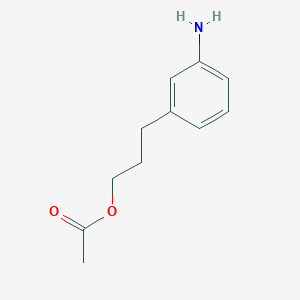

“(3-Amino-2-benzylpropyl)benzene hydrochloride” is an organic compound with the molecular formula C16H20ClN . It appears as a powder .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzene ring attached to a propyl chain with an amino group at one end and a benzyl group at the other . The molecular weight of this compound is 261.79 .Physical and Chemical Properties Analysis

“this compound” is a powder . Its molecular weight is 261.79 . More detailed physical and chemical properties such as melting point, boiling point, and density are not provided in the search results .Aplicaciones Científicas De Investigación

Supramolecular Chemistry Applications

Benzene derivatives like benzene-1,3,5-tricarboxamides (BTAs) play a crucial role in supramolecular chemistry, nanotechnology, polymer processing, and biomedical applications. Their ability to self-assemble into nanometer-sized rod-like structures stabilized by H-bonding and their multivalent nature are leveraged for developing new materials and drug delivery systems (S. Cantekin, T. D. de Greef, & A. Palmans, 2012).

Medicinal Chemistry

Compounds bearing a triazine scaffold, which is structurally related to benzene derivatives, exhibit a wide range of pharmacological activities. Triazine analogs have shown promising results as antibacterial, antifungal, anti-cancer, antiviral, antimalarial, anti-inflammatory, and antimicrobial agents, highlighting the potential of benzene derivatives in drug development (Tarawanti Verma, Manish Sinha, & N. Bansal, 2019).

Advanced Oxidation Processes

In the context of environmental science, benzene derivatives have been studied for their degradation by advanced oxidation processes (AOPs). This research is crucial for removing recalcitrant compounds from water, illustrating the environmental applications of benzene-related compounds (Mohammad Qutob, M. Hussein, K. Alamry, & M. Rafatullah, 2022).

Synthetic Chemistry

Synthetic strategies involving benzothiazines, a group of benzene-derived heterocycles, have been explored for their utility in producing biologically active and industrially significant compounds. These strategies highlight the importance of benzene derivatives as building blocks in organic synthesis (Shafia Mir, A. M. Dar, & B. Dar, 2020).

Biomonitoring for Environmental and Health Research

The measurement of human urinary carcinogen metabolites, derived from benzene, serves as a practical approach for assessing exposure to tobacco smoke and its association with cancer. This application underscores the significance of benzene derivatives in public health research (S. Hecht, 2002).

Safety and Hazards

Propiedades

IUPAC Name |

2-benzyl-3-phenylpropan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N.ClH/c17-13-16(11-14-7-3-1-4-8-14)12-15-9-5-2-6-10-15;/h1-10,16H,11-13,17H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCUJPFKBLVAZHT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(CC2=CC=CC=C2)CN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20ClN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.79 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl 3-[5-(methoxymethyl)-1,2,4-oxadiazol-3-yl]morpholine-4-carboxylate](/img/structure/B1379164.png)

![tert-butyl N-[2-(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)ethyl]carbamate](/img/structure/B1379176.png)